molecular formula C13H8Cl2N2O3 B10863256 2-(3,4-Dichlorophenyl)-2-oxoethyl pyrazine-2-carboxylate

2-(3,4-Dichlorophenyl)-2-oxoethyl pyrazine-2-carboxylate

Cat. No.: B10863256
M. Wt: 311.12 g/mol
InChI Key: NTPPJMNPEVBJLL-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-oxoethyl pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and other industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl pyrazine-2-carboxylate typically involves the reaction of 3,4-dichlorobenzoyl chloride with pyrazine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-oxoethyl pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-oxoethyl pyrazine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoethyl pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenyl pyrazine-2-carboxylate
  • 2-(3,4-Dichlorophenyl)-2-oxoethyl pyridine-2-carboxylate
  • 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate

Uniqueness

2-(3,4-Dichlorophenyl)-2-oxoethyl pyrazine-2-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] pyrazine-2-carboxylate

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-2-1-8(5-10(9)15)12(18)7-20-13(19)11-6-16-3-4-17-11/h1-6H,7H2

InChI Key

NTPPJMNPEVBJLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)COC(=O)C2=NC=CN=C2)Cl)Cl

Origin of Product

United States

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